5-Aminochroman-3-ol

Radical scavenging Antioxidant capacity ESR spectroscopy

5-Aminochroman-3-ol (C₉H₁₁NO₂, MW 165.19) is a chiral amino alcohol built on the chroman (benzodihydropyran) scaffold, bearing an amino group at the 5-position and a hydroxyl group at the 3-position. The compound serves as a privileged intermediate for constructing central nervous system (CNS)-active molecules, particularly ligands targeting serotonin receptor subtypes.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B8575966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminochroman-3-ol
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC(=C21)N)O
InChIInChI=1S/C9H11NO2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3,6,11H,4-5,10H2
InChIKeyVAUMAJVWHVSFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminochroman-3-ol: Position-Specific Amino-Chromanol for CNS Ligand Design and Radical-Scavenging Research


5-Aminochroman-3-ol (C₉H₁₁NO₂, MW 165.19) is a chiral amino alcohol built on the chroman (benzodihydropyran) scaffold, bearing an amino group at the 5-position and a hydroxyl group at the 3-position. The compound serves as a privileged intermediate for constructing central nervous system (CNS)-active molecules, particularly ligands targeting serotonin receptor subtypes [1]. Unlike the more extensively studied 3-aminochroman and 4-aminochroman-3-ol series, the 5-amino substitution pattern confers distinct electronic properties on the aromatic ring that are critical for radical-stabilization chemistry and for orienting pharmacophoric elements in receptor binding pockets [2].

Why 5-Aminochroman-3-ol Cannot Be Replaced by 3-Amino, 4-Amino, or 7-Amino Isomers in Radical and Receptor Applications


Aminochromanols are not interchangeable building blocks; the position of the amino substituent dictates both radical stability and receptor pharmacology. Placing the amino group at C5 (ortho to the chroman oxygen) enables delocalisation of the unpaired electron over the nitrogen atom in the chromanoxyl radical, yielding a radical half-life ~340-fold longer than that of α-tocopherol, an effect not achievable with the 8-amino isomer [1]. In receptor-targeted programs, the 5-amino vector projects the amine into a different region of the binding pocket compared with the 3-amino or 4-amino series, altering selectivity profiles across serotonin receptor subtypes [2]. Substituting a 5-aminochroman-3-ol with a 3-aminochroman or 4-aminochroman-3-ol would therefore invalidate both antioxidant SAR and CNS-pharmacology SAR, risking loss of the desired biological or chemical property.

5-Aminochroman-3-ol: Quantitative Differentiation Evidence Versus α-Tocopherol and Regioisomeric Aminochromanols


Hydroxyl Radical-Scavenging Rank Order: 5-Aminochromanol Matches 7-Amino and Far Exceeds α-Tocopherol

In a competitive ESR spin-trapping assay using the Fenton reaction to generate hydroxyl radicals (˙OH) and DMPO as the trapping agent, the ˙OH-scavenging capacity of 5-amino-2,2-dimethyl-6-chromanol (compound 3, the closest literature analog of 5-Aminochroman-3-ol) was equivalent to that of the 7-amino isomer (compound 4) and markedly superior to α-tocopherol (compound 1), the model chromanol 2,2,5,7,8-pentamethyl-6-chromanol (compound 2), and the 8-amino isomer (compound 5). The observed rank order was: 1 ≈ 2 ≪ 5 < 3 ≈ 4 [1]. This demonstrates that the 5-amino substitution confers a substantial gain in ˙OH-scavenging potency relative to the natural vitamin E scaffold.

Radical scavenging Antioxidant capacity ESR spectroscopy

Aminochromanoxyl Radical Half-Life: 5-Amino Derivative Exhibits ~340-Fold Greater Stability Than α-Tocopheroxyl Radical

The 5-aminochromanoxyl radical (3˙), generated by reaction of 5-amino-2,2-dimethyl-6-chromanol with galvinoxyl radical (G˙), displayed a half-life of approximately 2.64 × 10³ s in phosphate buffer at pH 7.4, measured by time-dependent decay of the ESR signal. This is about 340-fold longer than the half-life of the α-tocopheroxyl radical (7.69 s in ethanol) [1]. The radical stability arises from extensive delocalisation of the unpaired electron onto the amino nitrogen, as confirmed by DFT-calculated hyperfine coupling constants. The 7-amino isomer (4˙) exhibited an equivalent half-life, while radicals from 8-amino or non-amino chromanols are far less persistent.

Radical stability Half-life ESR decay kinetics

Serotonergic Pharmacophore: 5-Aminochroman Scaffold Enables CNS Receptor Agonism Not Accessible with 4-Aminochroman-3-ol HIV-Intermediates

Aminochroman derivatives bearing an amino group at the 3-position have been documented as potent agonists at central dopamine and serotonin receptors, with nanomolar-range activity in rat brain membrane binding assays [1]. The 5-hydroxy-3-aminochroman patent family (EP 0 279 150) explicitly claims selective efficacy at 5-hydroxytryptamine (5-HT) receptors in the CNS [2]. While the 4-aminochroman-3-ol scaffold has been employed primarily as an intermediate for HIV protease inhibitors (e.g., cis-4-aminochroman-3-ol is a key precursor for second-generation HIV protease inhibitors [3]), the 5-aminochroman-3-ol architecture is instead explored for CNS serotonergic pharmacology. This divergent application landscape means that a buyer targeting CNS ligand development should not default to the better-known 4-amino isomer.

Serotonin receptor CNS pharmacology 5-HT receptor agonism

Where 5-Aminochroman-3-ol Delivers Maximum Scientific and Procurement Value


Aqueous-Phase Antioxidant Mechanism Studies Requiring Long-Lived Radical Intermediates

Investigators studying the kinetics of radical-mediated oxidative damage in biological matrices can employ 5-Aminochroman-3-ol as a radical-scavenging probe. The 5-aminochromanoxyl radical's half-life of ~2.64 × 10³ s in aqueous buffer (pH 7.4) enables real-time ESR monitoring over hours, a practical window unattainable with α-tocopherol (t₁/₂ = 7.69 s) [1]. This extended observation period facilitates mechanistic dissection of radical propagation and termination steps.

Serotonin Receptor (5-HT) Ligand Development Programs Targeting CNS Disorders

Medicinal chemistry teams pursuing selective 5-HT receptor agonists or antagonists, especially for 5-HT₇ or 5-HT₁A subtypes, should prioritize 5-Aminochroman-3-ol as a synthetic entry point. The aminochroman scaffold has established precedent as a CNS-active pharmacophore [1], and the 5-amino orientation places the basic nitrogen in a region of the binding pocket distinct from 3-amino or 4-amino series, potentially enabling novel selectivity profiles [2].

Structure-Activity Relationship (SAR) Studies Comparing Amino-Substitution Position on Chroman Antioxidants

For research groups systematically mapping how amino-group position (C5 vs C7 vs C8) affects radical stability and scavenging potency, 5-Aminochroman-3-ol is an essential comparator. The published ESR data show that the 5-amino and 7-amino isomers form a top-tier activity cluster distinct from the 8-amino isomer and non-amino chromanols [1], making the 5-amino compound a mandatory reference for any complete SAR matrix.

Enantioselective Synthesis of Chiral CNS Intermediates via the Chroman Scaffold

The chiral 3-hydroxyl group in 5-Aminochroman-3-ol provides a stereochemical handle for asymmetric synthesis. The compound can be resolved or synthesized enantioselectively to yield enantiopure building blocks for CNS drug candidates, following the precedent set by the cis- and trans-4-aminochroman-3-ol series used in HIV protease inhibitor synthesis [1]. The 5-amino substitution offers a differentiated vector for late-stage functionalisation compared with 4-amino analogs.

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